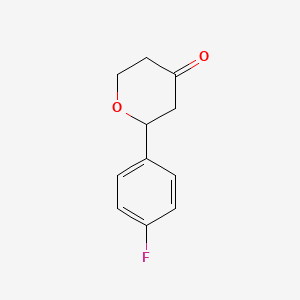

2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one

Description

2-(4-Fluorophenyl)dihydro-2H-pyran-4(3H)-one is a bicyclic organic compound featuring a dihydro-2H-pyran-4(3H)-one core substituted with a 4-fluorophenyl group at position 2. The pyranone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capacity, which enhance interactions with biological targets . This compound is synthesized via methods such as oxidative C-H activation or Knoevenagel condensation, as demonstrated in structurally related pyranone derivatives .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)oxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPWPZPJKRMQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-Fluorophenyl)dihydro-2H-pyran-4(3H)-one is a heterocyclic organic compound characterized by a pyran ring substituted with a 4-fluorophenyl group. This substitution plays a crucial role in modulating the compound's biological activity, making it a subject of interest in medicinal chemistry. The compound's structural features suggest potential applications in various therapeutic areas, including antimicrobial and anticancer treatments.

The molecular formula of this compound is . The presence of the fluorine atom enhances the electronic properties of the compound, potentially increasing its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives of 4H-pyran have shown lower IC50 values than standard antibiotics like ampicillin, indicating superior antibacterial potency .

Table 1: Antimicrobial Activity of Pyran Derivatives

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| 4g | Bacillus cereus | < 5 |

| 4j | Escherichia coli | < 15 |

Antitumor Activity

The antitumor activity of this compound has been investigated using various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Studies show that compounds with similar structures can induce apoptosis and inhibit cell proliferation through mechanisms involving cyclin-dependent kinase (CDK) inhibition .

Table 2: Antitumor Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 75.1 | CDK inhibition, apoptosis induction |

| Compound X | HCT-116 | 85.88 | CDK inhibition, caspase activation |

| Compound Y | HepG-2 | < 50 | Apoptosis via caspase pathway |

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the dihydropyran structure facilitates incorporation into biological systems. This compound may modulate various biochemical pathways, leading to observed antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Evaluation : A study evaluated the efficacy of several pyran derivatives against Mycobacterium bovis, revealing that certain compounds exhibited potent activity comparable to established antibiotics .

- Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxicity against HCT-116 cells, with mechanisms involving CDK inhibition and apoptosis induction .

Applications De Recherche Scientifique

Pharmaceutical Development

One of the primary applications of 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one is in drug discovery . Its structural similarity to known bioactive compounds suggests potential therapeutic effects. Research indicates that derivatives of this compound may exhibit significant biological activities, making it a candidate for lead compounds in drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of related compounds, demonstrating that modifications in the pyran structure can enhance cytotoxic effects against various cancer cell lines (Ochi et al., 2021).

Plant Growth Inhibition

Research has shown that compounds structurally related to this compound exhibit plant growth inhibitory activity . This is particularly notable against species such as Italian ryegrass.

Key Findings:

- The introduction of electron-withdrawing groups at the 4-position of the phenyl ring significantly enhances inhibitory effects on plant growth.

- A specific derivative demonstrated a reduction in shoot and root growth, indicating potential agricultural applications as herbicides.

Synthetic Chemistry Applications

The compound has been utilized in various synthetic pathways , showcasing its versatility in organic synthesis.

Synthesis Techniques

- Annulation Reactions : β-Fluoroalkylated α,β-unsaturated ketones have been employed in annulation reactions to synthesize 4-fluoroalkylated 3,4-dihydro-2H-pyrans. These reactions exhibit high diastereoselectivity, which is crucial for producing complex organic molecules (Morigaki et al., 2013).

- Spectroscopic Characterization : Techniques such as NMR and FT-IR spectroscopy have been used to characterize synthesized compounds, providing insights into their structural properties (Thomas et al., 2018).

Material Science Applications

The exploration of photochromic materials has revealed potential applications for compounds like this compound in material science.

Fluorescence Studies

Fluorescence studies on related compounds indicate their applicability in photonics and optoelectronics. The kinetic behavior observed through NMR spectroscopy suggests opportunities for developing advanced photoresponsive materials (Delbaere et al., 2001).

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | Structure | 0.80 | Contains dimethyl substitution affecting sterics and reactivity |

| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | Structure | 0.79 | Lacks aromatic character; used in different synthetic pathways |

| 2,2-Dimethyltetrahydropyran-4-one | Structure | 0.74 | Features a saturated ring system; less reactive than dihydropyrans with carbonyls |

Analyse Des Réactions Chimiques

Functionalization and Substitution Reactions

The 4-fluorophenyl group enhances electronic effects, enabling regioselective substitutions:

-

Electrophilic Aromatic Substitution : The para-fluorine directs incoming electrophiles to the ortho and meta positions of the phenyl ring.

-

Nucleophilic Additions : The carbonyl group at the 4-position reacts with nucleophiles (e.g., Grignard reagents) to form tertiary alcohols or undergo Michael additions .

Example :

-

Reaction with ethyl chloroacetate in the presence of triethylamine yields thiazolidinone derivatives, demonstrating compatibility with heterocyclic ring-forming reactions .

Multicomponent and Catalytic Reactions

This compound participates in multicomponent reactions (MCRs) to generate complex scaffolds:

-

Ultrasound-Assisted Synthesis : In water with Et₃N as a catalyst, it forms 4H-pyran derivatives via Knoevenagel-Michael-cyclization cascades .

-

Pummerer-Type Reactions : Triflic anhydride-activated sulfoxides react with fluoropyridine derivatives to form N-alkylpyridin-4-ones, showcasing its utility in redox-active systems .

Optimized MCR Conditions :

| Components | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| Aldehyde, malononitrile, β-ketoester | Et₃N | Water | 20 min | 85–95% |

Reactivity Comparison with Analogues

The 4-fluorophenyl substituent significantly alters reactivity compared to non-fluorinated or alkyl-substituted analogues:

| Compound | Reactivity Profile | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)dihydro-2H-pyran-4-one | Enhanced electrophilic substitution | Para-fluorine increases ring polarization |

| 3,3-Dimethyldihydro-2H-pyran-4-one | Lower reactivity due to steric hindrance | Dimethyl groups reduce ring strain |

| 2,2-Dimethyltetrahydropyran-4-one | Saturated ring; inert to cycloadditions | Lacks conjugated carbonyl system |

Experimental Insights and Challenges

-

Crystallography : X-ray analysis reveals a dihedral angle of 7.2° between the 4-fluorophenyl and pyranone rings, influencing π-π stacking interactions .

-

Stereochemical Control : Base-mediated epimerization can occur at C(3) or C(4), necessitating careful optimization to avoid diastereomer mixtures .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physicochemical Properties of Selected Pyranone Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | LogP* | Synthetic Yield (%) | Biological Activity |

|---|---|---|---|---|---|

| This compound | C11H11FO2 | 194.21 | 2.1 | Not reported | Hypothesized kinase inhibition |

| 2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one | C12H14O3 | 206.24 | 1.8 | 70–85 | Not reported |

| 2-(tert-Butyl)dihydro-2H-pyran-4(3H)-one | C9H16O2 | 156.22 | 2.5 | 60–75 | Not reported |

*Predicted using Lipinski’s rules.

Q & A

Q. What are the common synthetic routes for 2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example, a novel approach uses a multi-step protocol starting with fluorinated aromatic precursors, followed by cyclization under acidic or basic conditions. Optimization includes varying catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature (80–120°C). HRMS (High-Resolution Mass Spectrometry) with ESI-TOF (Electrospray Ionization-Time of Flight) is critical for verifying molecular formulas, as demonstrated by a reported HRMS value of m/z 327.1596 [M+H]⁺ for a structurally related pyranone . One-pot methods, analogous to dihydropyrimidine syntheses, may also be adapted to improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl group at C2).

- HRMS : Validates molecular formula via exact mass (e.g., m/z 327.1596 for C₂₀H₂₂O₄) .

- IR : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and aryl fluoride (C-F) bands.

Data interpretation requires cross-referencing with computational models (e.g., DFT for NMR chemical shifts) and comparison to structurally analogous compounds, such as 3-fluorodihydro-2H-pyran-4(3H)-one (CAS 624734-19-6) .

Q. What safety precautions are recommended when handling this compound in the laboratory?

Methodological Answer: Refer to safety data sheets (SDS) for fluorinated pyranones, which recommend:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positions. For example, crystallographic data (e.g., R factor = 0.054, wR = 0.182) from related fluorophenyl-pyrazolone derivatives validate bond lengths and angles . Key steps include:

Q. How do electronic effects of the 4-fluorophenyl group influence the compound's reactivity and stability?

Methodological Answer: The electron-withdrawing fluorine atom enhances electrophilic substitution at the para position and stabilizes intermediates via resonance. For example:

- Acid Stability : Fluorine reduces electron density on the pyranone ring, increasing resistance to hydrolysis.

- Nucleophilic Attack : Fluorine directs reactivity to meta positions in cross-coupling reactions.

Compare with non-fluorinated analogs (e.g., 2-methyl-2H-pyran-4(3H)-one) to quantify electronic effects using Hammett constants .

Q. What strategies address contradictions in biological activity data across different studies?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., NIH/WHO guidelines) for cytotoxicity or antioxidant tests.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

For example, derivatives of similar pyranones showed variable antioxidant activity depending on substituent electronegativity .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer: A robust SAR framework involves:

- Derivative Synthesis : Introduce substituents (e.g., alkyl, hydroxyl) at C2, C3, or C6 positions.

- Activity Profiling : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR (Surface Plasmon Resonance).

For instance, replacing the 4-fluorophenyl group with a methoxyphenyl moiety in analogs altered binding affinity to cyclooxygenase-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.